molecular formula C8H13ClN2 B12077559 4-(1-Aminoethyl)aniline hydrochloride

4-(1-Aminoethyl)aniline hydrochloride

Cat. No.: B12077559
M. Wt: 172.65 g/mol
InChI Key: FVOYWUSPSOLGDN-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)aniline hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of aniline, where the amino group is substituted with an ethyl group containing an additional amino group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)aniline hydrochloride typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of 4-nitroacetophenone oxime to yield 4-(1-Aminoethyl)aniline, which is then converted to its hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions using catalytic hydrogenation or other reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(1-Aminoethyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)aniline hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenethylamine
  • 4-Methoxyphenethylamine
  • 4-Chlorophenethylamine

Uniqueness

4-(1-Aminoethyl)aniline hydrochloride is unique due to its dual amino groups, which provide it with distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly useful in specific chemical and pharmaceutical applications .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

4-(1-aminoethyl)aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6H,9-10H2,1H3;1H

InChI Key

FVOYWUSPSOLGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N)N.Cl

Origin of Product

United States

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